molecular formula C9H17NO2 B12791147 3,3,7,7-Tetramethyl-1,2-oxazepan-5-one CAS No. 42399-89-3

3,3,7,7-Tetramethyl-1,2-oxazepan-5-one

Cat. No.: B12791147
CAS No.: 42399-89-3
M. Wt: 171.24 g/mol
InChI Key: YUARUBGPNUEQBK-UHFFFAOYSA-N
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Description

3,3,7,7-Tetramethyl-1,2-oxazepan-5-one is a heterocyclic compound with the molecular formula C9H17NO2 It features a seven-membered ring containing both nitrogen and oxygen atoms, making it an oxazepane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetramethyl-1,2-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,7,7-tetramethyl-1,2-oxazepane with an oxidizing agent to form the desired oxazepanone. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursors are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetramethyl-1,2-oxazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazepanone to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3,7,7-Tetramethyl-1,2-oxazepan-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3,3,7,7-Tetramethyl-1,2-oxazepan-5-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,7,7-Tetramethyl-1,2-oxazepane: A precursor to the oxazepanone, differing by the absence of the ketone group.

    3,3,7,7-Tetramethyl-1,2-oxazepan-5-ol: A reduced form of the oxazepanone with an alcohol group.

    3,3,7,7-Tetramethyl-1,2-oxazepan-5-amine: Another derivative with an amine group instead of the ketone.

Uniqueness

3,3,7,7-Tetramethyl-1,2-oxazepan-5-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

42399-89-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3,3,7,7-tetramethyloxazepan-5-one

InChI

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)12-10-8/h10H,5-6H2,1-4H3

InChI Key

YUARUBGPNUEQBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(ON1)(C)C)C

Origin of Product

United States

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